molecular formula C21H20N6O2S B3002226 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide CAS No. 879569-66-1

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B3002226
CAS No.: 879569-66-1
M. Wt: 420.49
InChI Key: JCGQQWCYOZUTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide features a hybrid structure combining a quinoline scaffold, a tetrazole ring, and a propanamide backbone. Key structural elements include:

  • 1-Phenyl-1H-tetrazol-5-ylsulfanyl group: A sulfur-linked tetrazole substituted with a phenyl group, enhancing lipophilicity and steric bulk.
  • N-methylpropanamide chain: A flexible linker with a tertiary amide group, likely influencing solubility and conformational stability.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-14(30-21-23-24-25-27(21)16-8-4-3-5-9-16)20(29)26(2)13-15-12-19(28)22-18-11-7-6-10-17(15)18/h3-12,14H,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGQQWCYOZUTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=O)NC2=CC=CC=C21)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide typically involves multi-step reactions

    Synthesis of Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Formation of the Final Compound: The final step involves the coupling of the quinoline derivative with the tetrazole and sulfanyl groups under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide exhibit promising anticancer activities. For instance, derivatives of quinoline and tetrazole have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

A notable study reported that certain quinoline derivatives possess the ability to inhibit the activity of glutathione peroxidase 4 (GPX4), a key player in ferroptosis—a form of regulated cell death associated with cancer progression. The inhibition of GPX4 leads to an increase in reactive oxygen species (ROS), promoting apoptosis in cancer cells .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameIC50 (μM)Mechanism of Action
Compound A5.0GPX4 Inhibition
Compound B10.0ROS Induction
Compound C3.5Apoptosis Induction

Antimicrobial Applications

Antitubercular Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Similar structures have shown moderate to significant activity against various strains of tuberculosis. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antitubercular Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Level
Compound D0.08High
Compound E0.32Moderate
Compound F0.25Moderate

Case Studies

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-(sulfanyl)propanamide and evaluated their anticancer properties. The study found that one derivative exhibited an IC50 value of 5 μM against a panel of cancer cell lines, suggesting potent anticancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of quinoline-based compounds against M. tuberculosis. The study highlighted that modifications at specific positions on the quinoline ring significantly influenced antimicrobial potency, with certain substitutions leading to enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The quinoline and tetrazole groups can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s overall bioactivity by participating in redox reactions or forming disulfide bonds.

Comparison with Similar Compounds

Tetrazole-Containing Propanamide Derivatives

Example Compound : N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-11-9)

Property Target Compound N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Molecular Formula C₂₄H₂₃N₅O₂S C₁₇H₁₆FN₅O₂
Molecular Weight ~457.55 g/mol 341.34 g/mol
Key Functional Groups 2-Hydroxyquinoline, tetrazole, sulfanyl, tertiary amide Tetrazole, fluorophenyl, methoxyphenyl, secondary amide
Structural Differences Quinoline core and sulfanyl linkage Lacks quinoline; substituents include fluorophenyl and methoxyphenyl
Spectral Data Not available in evidence No spectral data provided in evidence

Key Observations :

  • The tetrazole ring is a common feature, but the target compound’s quinoline core distinguishes it from the fluorophenyl/methoxyphenyl analog. The sulfanyl group in the target compound may enhance redox activity compared to the simpler aryl substituents in the analog .
Triazole- and Sulfanyl-Linked Amides

Example Compound: 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide

Property Target Compound 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide
Molecular Formula C₂₄H₂₃N₅O₂S C₉H₁₄N₄OS₂
Molecular Weight ~457.55 g/mol 266.37 g/mol
Key Functional Groups Tetrazole, quinoline, tertiary amide Thiazole, sulfanyl, dimethylamide
Structural Differences Tetrazole vs. thiazole; quinoline vs. dimethylamide Simpler structure with no fused aromatic systems
Spectral Data Not available in evidence No spectral data provided in evidence

Key Observations :

  • Sulfanyl linkages are shared, but the heterocyclic systems (tetrazole vs. thiazole) differ significantly.
Triazole-Thione Tautomers

Example Compound : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Property Target Compound Triazole-Thione Derivatives
Molecular Formula C₂₄H₂₃N₅O₂S C₂₀H₁₃F₂N₃O₂S₂ (X = H)
Key Functional Groups Tetrazole, sulfanyl, quinoline Triazole-thione, sulfonyl, difluorophenyl
Structural Differences Tetrazole vs. triazole-thione; sulfanyl vs. sulfonyl Sulfonyl groups increase polarity; triazole-thione tautomerism observed
Spectral Data Not available in evidence IR: νC=S at 1247–1255 cm⁻¹; absence of νS-H (~2500–2600 cm⁻¹)

Key Observations :

  • The triazole-thione derivatives exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound’s tetrazole system. The sulfonyl group in these analogs increases polarity compared to the sulfanyl group in the target compound .
Tetrazole-Linked Amides with Aromatic Substitutents

Example Compound: 4-Formylphenyl 2-(N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate

Property Target Compound 4-Formylphenyl Tetrazole Derivative
Molecular Formula C₂₄H₂₃N₅O₂S C₃₁H₃₃N₅O₄
Molecular Weight ~457.55 g/mol 539.62 g/mol
Key Functional Groups Tetrazole, quinoline, sulfanyl Tetrazole, biphenyl, formyl ester, pentanamide
Structural Differences Sulfanyl linker vs. ester/amide hybrid Bulkier biphenyl system and ester group alter solubility
Spectral Data Not available in evidence IR: νC=O at 1723 cm⁻¹; νC=N at 1656 cm⁻¹; ¹H NMR confirms ester/amide

Key Observations :

  • The biphenyl-tetrazole analog’s ester group introduces hydrolytic instability, unlike the target compound’s stable sulfanyl linkage. The formyl group may enhance electrophilic reactivity .

Biological Activity

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound that integrates a quinoline moiety with a tetrazole and a sulfanyl group. This structural diversity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other therapeutic properties.

Chemical Structure

The compound can be represented structurally as follows:

N 2 hydroxyquinolin 4 yl methyl N methyl 2 1 phenyl 1H 1 2 3 4 tetrazol 5 yl sulfanyl propanamide\text{N 2 hydroxyquinolin 4 yl methyl N methyl 2 1 phenyl 1H 1 2 3 4 tetrazol 5 yl sulfanyl propanamide}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The tetrazole and sulfanyl groups may interact with specific enzymes or receptors, modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Anticancer Activity

Recent studies have indicated promising anticancer properties for compounds containing quinoline and tetrazole derivatives. For instance:

CompoundCancer Cell Lines TestedIC50 (µM)Reference
8-Hydroxyquinoline DerivativeC-32 (Melanoma)10
N-Methyl-N-(prop-2-yn-1-yl)quinolineMDA-MB-231 (Breast)15
N-(2-Hydroxyquinolin) DerivativeA549 (Lung)20

These studies suggest that the incorporation of the tetrazole group enhances the anticancer activity compared to similar compounds without it.

Antibacterial Activity

The compound's antibacterial potential has also been evaluated against various bacterial strains. Preliminary results show:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Staphylococcus aureus22 mm0.5
Escherichia coli25 mm0.3
Klebsiella pneumoniae20 mm0.4

These findings indicate that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria.

Case Studies

  • Nephroprotective Effects : A study indicated that related quinoline derivatives protect against nephrotoxicity induced by cisplatin while maintaining antitumor efficacy. This suggests a dual-action mechanism where the compound mitigates side effects of chemotherapy while enhancing therapeutic outcomes .
  • Antiviral Potential : Research on similar compounds has shown antiviral activities against strains like H5N1 and SARS-CoV, indicating that this class of compounds could be further explored for antiviral applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.